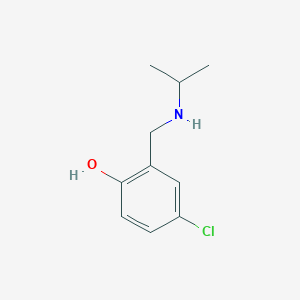

4-Chloro-2-((isopropylamino)methyl)phenol

Beschreibung

4-Chloro-2-((isopropylamino)methyl)phenol is a substituted phenolic compound characterized by a chlorine atom at the 4-position and an isopropylamino-methyl group at the 2-position of the phenol ring. This structural configuration confers unique chemical and biological properties, making it a compound of interest in medicinal chemistry and material science. The isopropyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability and interaction with biological targets compared to smaller substituents.

Eigenschaften

Molekularformel |

C10H14ClNO |

|---|---|

Molekulargewicht |

199.68 g/mol |

IUPAC-Name |

4-chloro-2-[(propan-2-ylamino)methyl]phenol |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)12-6-8-5-9(11)3-4-10(8)13/h3-5,7,12-13H,6H2,1-2H3 |

InChI-Schlüssel |

AUMHXVPRRVJDKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCC1=C(C=CC(=C1)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((isopropylamino)methyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2-nitrophenol with isopropylamine under reducing conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-((isopropylamino)methyl)phenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-((isopropylamino)methyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) and are carried out in polar solvents like water or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-((isopropylamino)methyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-((isopropylamino)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The isopropylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with microbial cell wall synthesis or enzyme function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and chemical behavior of phenolic derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Impact of Substituents on Properties

- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 4-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol) exhibit stronger intramolecular H-bonding, affecting reactivity and stability .

- Steric Effects : Bulkier substituents like chlorobenzyl or isopropyl may hinder interactions with flat binding pockets but enhance selectivity for specific targets .

Uniqueness of 4-Chloro-2-((isopropylamino)methyl)phenol

The target compound distinguishes itself through its isopropylamino-methyl group, which balances steric bulk and lipophilicity without introducing aromaticity. This combination may offer advantages in drug design, such as reduced metabolic degradation compared to aromatic analogs and improved pharmacokinetics over smaller substituents. Additionally, the chloro group at the 4-position stabilizes the phenolic ring, enhancing electrophilic substitution resistance .

Biologische Aktivität

4-Chloro-2-((isopropylamino)methyl)phenol, often referred to by its chemical structure, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H16ClN and a molecular weight of approximately 227.72 g/mol. Its structure features a chloro group and an isopropylamino substituent, which contribute to its unique biological activities. The presence of these functional groups enhances its interaction with various biological targets.

Antimicrobial Activity

Antimicrobial Properties : Research indicates that 4-Chloro-2-((isopropylamino)methyl)phenol exhibits significant antimicrobial activity, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). In one study, it was found to inhibit staphyloxanthin production, reduce MRSA motility, and prevent biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Mechanisms of Action : The compound's antimicrobial efficacy appears to stem from its ability to disrupt bacterial cell integrity and function. It alters bacterial cell density and size, suggesting a multifaceted mechanism that could involve interference with cell wall synthesis or protein function.

Therapeutic Applications

Given its promising antimicrobial properties, 4-Chloro-2-((isopropylamino)methyl)phenol is being investigated for potential therapeutic applications:

- Synergistic Effects : Studies have shown that this compound can enhance the efficacy of existing antibiotics like oxacillin against MRSA. This synergistic effect could pave the way for new combination therapies that are more effective against resistant bacterial strains .

- Drug Development : The compound's unique structural features make it a candidate for further development in drug formulation aimed at treating bacterial infections. Its ability to prevent biofilm formation is particularly valuable in chronic infection management.

Case Studies

Several case studies have highlighted the biological activity of 4-Chloro-2-((isopropylamino)methyl)phenol:

- Study on MRSA : A detailed investigation into the compound's effects on MRSA demonstrated not only its antimicrobial activity but also its ability to inhibit biofilm formation, making it a potential lead compound for new anti-MRSA therapies .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that while many share some level of antimicrobial activity, 4-Chloro-2-((isopropylamino)methyl)phenol stands out due to its dual action against both planktonic bacteria and biofilms.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against MRSA; inhibits biofilm formation |

| Synergistic Potential | Enhances efficacy of antibiotics like oxacillin |

| Mechanism of Action | Alters bacterial cell density/size; potential disruption of cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.